molecular formula C15H21N3O2S2 B4560072 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-pyrrolidinecarbothioamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-pyrrolidinecarbothioamide

Cat. No.: B4560072
M. Wt: 339.5 g/mol
InChI Key: ROHBNVTYIWCXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-pyrrolidinecarbothioamide is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10751927 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A series of N-phenylpyrrolecarbothioamides demonstrated in vitro anticancer activity against nine different types of human cancer cell lines, showing inhibitory effects on the growth of these cells generally at the nanomolar level (Cocco, Congiu, & Onnis, 2003). Further, organometallic compounds containing N-substituted 2-pyridinecarbothioamides (PCAs) as ligands have been synthesized and characterized, revealing significant antiproliferative properties in colon carcinoma and non-small lung cancer cell lines with intrinsic chemoresistances (Meier et al., 2013).

Antibacterial Activity

N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potential as antimicrobial drugs (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022).

Molecular Docking and DNA/Protein Interaction Studies

Studies involving copper(II) and nickel(II) complexes of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide demonstrated interactions with calf thymus DNA and bovine serum albumin, suggesting mechanisms for their observed cytotoxicity against lung cancer cell lines. These complexes have shown to cleave DNA without external agents and induce alterations in the secondary structure of proteins, indicating a complex interaction with biological macromolecules (Muralisankar et al., 2016).

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c19-22(20,18-11-3-4-12-18)14-7-5-13(6-8-14)16-15(21)17-9-1-2-10-17/h5-8H,1-4,9-12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHBNVTYIWCXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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